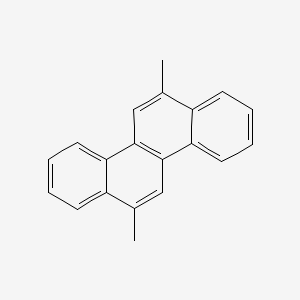
2,4,5-Trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trinitrophenol is an organic compound with the chemical formula C6H3N3O7. It is a nitro derivative of phenol and is known for its explosive properties. This compound is a pale yellow crystalline solid and is highly acidic. It has been used in various applications, including as an explosive, a dye, and in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,5-Trinitrophenol can be synthesized through the nitration of phenol. The process involves treating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process.
Industrial Production Methods: In industrial settings, the production of this compound involves a similar nitration process but on a larger scale. The reaction is carefully monitored to ensure safety and efficiency. The product is then purified through recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro compounds.
Reduction: Reduction of this compound can lead to the formation of aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and iron filings in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products:
Oxidation: Formation of dinitrophenols and other nitro derivatives.
Reduction: Formation of aminophenols.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4,5-Trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as an antiseptic.
Industry: Utilized in the production of dyes, explosives, and other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trinitrophenol involves its interaction with biological molecules. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding. The nitro groups in the compound play a crucial role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
2,4,6-Trinitrophenol (Picric Acid): Another nitro derivative of phenol, known for its explosive properties and use as a dye.
2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.
4-Nitrophenol: Employed in the synthesis of various chemical compounds and as an intermediate in pharmaceuticals.
Uniqueness: 2,4,5-Trinitrophenol is unique due to its specific arrangement of nitro groups, which imparts distinct chemical properties and reactivity compared to other nitrophenols. Its applications in explosives and dyes, along with its potential in scientific research, make it a compound of significant interest.
Propiedades
Número CAS |
610-26-4 |
|---|---|
Fórmula molecular |
C6H3N3O7 |
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
2,4,5-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2,10H |
Clave InChI |
SISDGGGHEWAVOI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


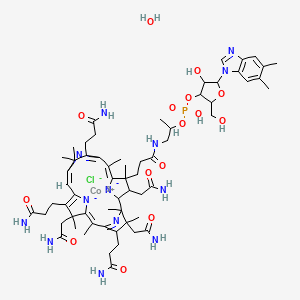
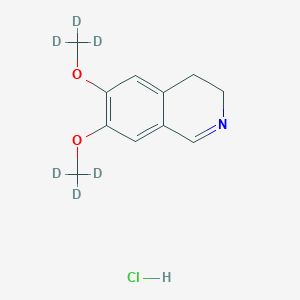
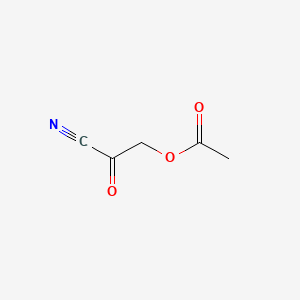
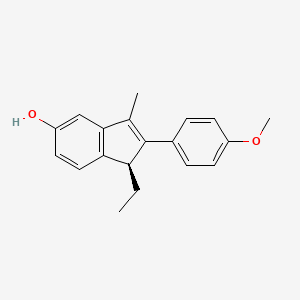


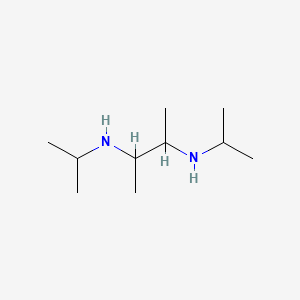
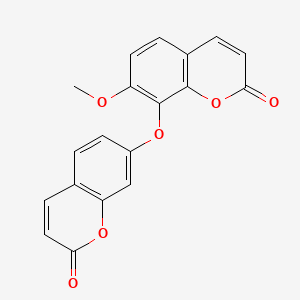
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)



